molecular formula C12H14O2 B3386863 1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one CAS No. 76413-99-5

1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one

Cat. No.: B3386863
CAS No.: 76413-99-5
M. Wt: 190.24 g/mol
InChI Key: JTIWLNBWWLQXCC-UHFFFAOYSA-N
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Description

1-Methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one is a chemical compound belonging to the class of benzoannulenes. These compounds are characterized by their unique ring structures, which contribute to their diverse chemical properties and potential applications. This compound is of particular interest due to its potential use in various scientific and industrial fields.

Preparation Methods

The synthesis of 1-Methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one typically involves several steps, including the formation of the benzoannulene core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of a suitable diene with a methoxy-substituted aromatic compound can yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Mechanism of Action

The mechanism of action of 1-Methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one involves its interaction with specific molecular targets. For instance, its derivatives act as selective estrogen receptor degraders by binding to the estrogen receptor and promoting its degradation, thereby inhibiting the receptor’s activity . This mechanism is crucial in the context of treating hormone receptor-positive cancers.

Comparison with Similar Compounds

1-Methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one can be compared with other benzoannulene derivatives, such as:

Properties

IUPAC Name

1-methoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12-7-2-4-9-8-10(13)5-3-6-11(9)12/h2,4,7H,3,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIWLNBWWLQXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5-Methoxy-1-methylene-1,2,3,4-tetrahydro-naphthalene (23.8 g, 0.137 mol) in 150 mL MeOH added in one portion to freshly prepared solution of thallium(III)nitrate trihydrate (1.0 eq) in 300 mL MeOH. Stirred one minute and 400 mL chloroform added. The solution was filtered and the organics partitioned between dichloromethane and water. The organics were dried (MgSO4) and concentrated. Purification by chromatography (ISCO, 330 g silica cartridge; stepwise elution hexane (5 min) then 7 minute gradient to 100% dicloromethane (20 min) affords the title compound as the most polar of the products as a pale yellow oil (26 g, 97%). 1H-NMR (400 MHz, CDCl3) 7.16 (t, J=7.9 Hz, 1H), 7.84 (d, J=8.3 Hz, 1H), 6.79 (d, J=7.5 Hz, 1H), 3.84 (s, 3H), 3.73 (s, 2H), 3.05-3.01 (m, 2H), 2.55 (t, J=7.0 Hz, 2H), 2.01-1.96 (m, 2H). LC/MS (ESI+) m/z=191 (M+H)+
Quantity
23.8 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
150 mL
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solvent
Reaction Step One
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300 mL
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solvent
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Quantity
400 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-aminomethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (26.6 g) in 1,4-dioxane (60 ml), acetic acid (24 ml) and water (210 ml) was added sodium nitrite (9.7 g) in water (60 ml) dropwise at 5° C., and the mixture was stirred at the same temperature for 2.5 hours. The resulting mixture was diluted with ethyl acetate and separated. The organic layer was washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and evaporated in vacuo. The residue was chromatographed (hexane-ethyl acetate) over silica gel to afford 1-methoxy-5,7,8,9-tetrahydro-6H-benzocyclohepten-6-one (12.7 g).
Name
1-aminomethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
Reactant of Route 2
1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
Reactant of Route 3
1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
Reactant of Route 4
1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
Reactant of Route 5
1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
Reactant of Route 6
1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one

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